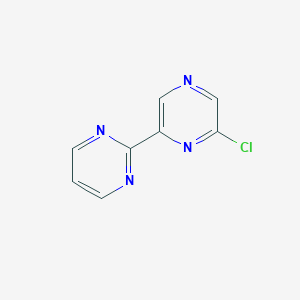

2-Chloro-6-pyrimidin-2-ylpyrazine

Description

Properties

IUPAC Name |

2-chloro-6-pyrimidin-2-ylpyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4/c9-7-5-10-4-6(13-7)8-11-2-1-3-12-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUOJBZPEKWJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2162551-28-0 | |

| Record name | 2-chloro-6-(pyrimidin-2-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-Chloro-6-pyrimidin-2-ylpyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution reactions under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

2-Chloro-6-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions often involve the replacement of the chlorine atom with other substituents. Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Cyclization Reactions: These reactions can lead to the formation of more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may exhibit different biological activities .

Scientific Research Applications

2-Chloro-6-pyrimidin-2-ylpyrazine has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Medicine: The compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-pyrimidin-2-ylpyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

2-Chloro-6-pyrimidin-2-ylpyrazine can be compared with other similar compounds, such as:

Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Pyrimidine Derivatives: These compounds are known for their diverse pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.

The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

2-Chloro-6-pyrimidin-2-ylpyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazine rings, which contribute to its diverse pharmacological properties. Research indicates that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to the formation of derivatives with altered biological properties.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDKs can potentially halt the proliferation of cancer cells.

- Protein Interactions : this compound may disrupt protein-protein interactions, affecting signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting CDK2, with Ki values in the low micromolar range (e.g., ) against various cancer cell lines . These findings suggest that modifications on the pyrazine and pyrimidine rings can enhance anticancer efficacy.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits significant inhibition against several bacterial strains, making it a candidate for development as an antimicrobial agent.

Research Findings and Case Studies

Comparative Analysis with Similar Compounds

When compared to other compounds containing similar heterocyclic structures, such as pyrrolopyrazine derivatives and pyrimidine-based drugs, this compound exhibits unique biological activities due to its specific structural features.

| Compound Type | Biological Activity | Notable Characteristics |

|---|---|---|

| Pyrrolopyrazines | Antimicrobial, anticancer | Diverse biological profiles |

| Pyrimidines | Anticancer, anti-inflammatory | Broad pharmacological applications |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-pyrimidin-2-ylpyrazine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 6-chloropyrazine-2-amine with pyrimidinyl derivatives using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) under nitrogen atmosphere improves yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments) resolves structural ambiguities, while High-Resolution Mass Spectrometry (HRMS) confirms molecular mass. Purity should be validated via HPLC with UV detection at 254 nm. X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtained .

Q. How can researchers screen the biological activity of this compound in kinase inhibition assays?

- Methodological Answer : Use in vitro kinase profiling panels (e.g., 40-kinase panels) to assess inhibitory activity. Incubate the compound at varying concentrations (1 nM–10 µM) with recombinant kinases and ATP substrates, measuring phosphorylation levels via fluorescence or radiometric assays. Positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations) are critical for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to model the electron density and frontier molecular orbitals. Calculate activation energies for nucleophilic attack at the chlorine atom, and compare with experimental kinetic data. Include solvent effects (PCM model) to refine accuracy .

Q. What strategies resolve contradictions in reported reaction yields for pyrazine derivatives?

- Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) software. Analyze intermediates via LC-MS to identify side reactions (e.g., hydrolysis or dimerization). Reproduce conflicting studies under controlled conditions to isolate variables like moisture sensitivity .

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for biological targets?

- Methodological Answer : Synthesize analogs with substituents at the pyrimidine ring (e.g., fluoro, methyl groups) and test against target proteins (e.g., PI3K/PDK-1). Use molecular docking (AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values. Prioritize analogs with >10-fold selectivity over off-target kinases .

Q. What are the challenges in interpreting spectral data for hydrazine derivatives of this compound?

- Methodological Answer : Hydrazine adducts may exhibit tautomerism or dynamic exchange in NMR, causing signal broadening. Use low-temperature NMR (−40°C) or deuterated DMSO to slow exchange rates. For mass spectrometry, electrospray ionization (ESI+) minimizes fragmentation, aiding in identifying [M+H]+ peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.